Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO5 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
methyl 4-fluoro-3-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3 |
InChI Key |
KMNRORLUVZAZME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Methodologies
Reduction of the Nitro Group
The reduction of the nitro group to an amine would yield Methyl 3-amino-4-fluoro-5-hydroxybenzoate. This amino derivative would be a valuable precursor for the synthesis of heterocyclic compounds or for further functionalization through reactions such as diazotization.
Modification of the Hydroxyl Group
The hydroxyl group can be converted into an ether or an ester. For example, methylation of the hydroxyl group would produce Methyl 4-fluoro-3-methoxy-5-nitrobenzoate. These modifications can alter the electronic properties and steric hindrance of the molecule, which can be useful in multi-step synthetic sequences.
Reactions of the Ester Group
The methyl ester can be hydrolyzed back to the carboxylic acid, 4-fluoro-3-hydroxy-5-nitrobenzoic acid. This carboxylic acid can then be converted to other derivatives such as amides, acid chlorides, or other esters, expanding the synthetic utility of the core structure.
Computational and Theoretical Investigations of Methyl 4 Fluoro 3 Hydroxy 5 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometries, electronic structures, and various spectroscopic properties. scholarsresearchlibrary.comresearchgate.net For Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate, these calculations provide the foundation for the analyses described in the subsequent sections.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. materialsciencejournal.orgresearchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. materialsciencejournal.org A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For nitroaromatic compounds, the presence of electron-withdrawing groups like the nitro group (-NO2) and fluorine (-F), along with an electron-donating hydroxyl group (-OH), significantly influences the energies of these orbitals. Theoretical calculations for similar molecules, such as 4-hydroxy-3-methylbenzoic acid, have shown HOMO-LUMO gaps around 5.209 eV, which helps in understanding the charge-transfer interactions within the molecule. researchgate.net
Table 1: Representative Frontier Orbital Energies (Illustrative) This table is based on typical values for structurally similar compounds and serves as an example of data generated from quantum chemical calculations.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capacity |
| ELUMO | -1.3 | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.2 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactive sites. The MEP map uses a color spectrum to indicate different potential regions:
Red and Yellow: These colors denote regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen.
Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.
For this compound, the MEP map would likely show strong negative potential (red/yellow) around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its role as a hydrogen bond donor.
Molecular Docking Simulations (for pre-clinical biological targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound with a specific biological target.
For a molecule like this compound, docking simulations would be performed against various protein targets to explore its potential as a therapeutic agent. For instance, based on studies of similar nitroaromatic compounds, potential targets could include enzymes like α-glucosidase or various kinases. researchgate.net The simulation identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. The results are often quantified by a "docking score," which estimates the binding energy; a lower score typically indicates a more favorable binding interaction. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. scholarsresearchlibrary.com It is the computational engine behind many of the analyses discussed here, including the optimization of molecular geometry, calculation of vibrational frequencies, and determination of electronic properties like the HOMO-LUMO gap and MEP. scirp.orgresearchgate.net
For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G), would be employed to:
Determine the most stable three-dimensional structure by optimizing its geometry. researchgate.net
Calculate thermodynamic properties to understand its stability.
Simulate infrared and Raman spectra to aid in experimental characterization. researchgate.net
Provide the electronic data required for analyzing chemical reactivity and intermolecular forces. scholarsresearchlibrary.com
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape (conformation) of a molecule is crucial to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For this compound, the orientation of the hydroxyl, nitro, and methyl ester groups relative to the benzene (B151609) ring is of primary interest.
A key feature of this molecule is the potential for strong intramolecular hydrogen bonding. researchgate.net Computational studies on similar structures, like 2-Fluoro-4-Hydroxy Benzoic Acid, show that an intramolecular hydrogen bond can form between the hydrogen of a hydroxyl group and a nearby electronegative atom, such as the oxygen of a carbonyl group or a fluorine atom. mdpi.com In this compound, a likely intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group. This interaction would significantly stabilize the molecule's conformation, holding the functional groups in a relatively planar arrangement with the benzene ring. researchgate.net
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack together in a solid state.
Key interactions would include:
O···H/H···O contacts: These are typically the most significant interactions, representing strong hydrogen bonds between the hydroxyl, nitro, and ester groups of adjacent molecules. researchgate.netmdpi.com
H···H contacts: These interactions arise from van der Waals forces and are generally abundant. nih.gov
C···H/H···C contacts: These represent weaker C-H···π interactions.
π–π stacking: Interactions between the aromatic rings of neighboring molecules would also contribute to the crystal's stability. researchgate.net
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) This table is based on typical values for structurally similar compounds and demonstrates the quantitative output of a Hirshfeld analysis.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| O···H / H···O | 42.5 |
| H···H | 22.0 |
| C···H / H···C | 9.5 |
| C···C (π-stacking) | 6.0 |
| O···C / C···O | 5.5 |
| Other | 14.5 |
Pre Clinical Biological Activity and Mechanistic Insights
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate, and how can reaction conditions be optimized?
A typical synthesis involves sequential functionalization of a benzoate precursor. For example:
- Esterification : Start with 4-fluoro-3-hydroxybenzoic acid. Use methanol and a catalyst (e.g., H₂SO₄) under reflux to form the methyl ester.
- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to favor para-substitution relative to the hydroxyl group. Monitor temperature to avoid over-nitration or decomposition .
- Purification : Recrystallize from ethanol/water to isolate the product. Yield optimization (~80%) is achievable by controlling stoichiometry and reaction time .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol or methanol as solvents due to the compound’s moderate polarity. Cooling to −20°C enhances crystal formation .
- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (3:1 to 1:1) to separate nitro-substituted byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions. The hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while the nitro group deshields adjacent carbons (~δ 150 ppm for C-nitro) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹), hydroxyl (O–H stretch ~3200 cm⁻¹), and nitro (asymmetric stretch ~1530 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ at m/z 244.02 (calculated for C₈H₅FNO₅) .
Advanced Research Questions
Q. How does the electronic and steric influence of substituents dictate the regioselectivity of nitration in Methyl 4-Fluoro-3-hydroxybenzoate?
The hydroxyl group (-OH) is a strong ortho/para-directing activator, while the fluoro substituent (-F) is a meta-directing deactivator. Nitration at the 5-position (para to -OH and meta to -F) is favored due to:
Q. What crystallographic strategies are recommended for resolving the structure of this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. The compound may crystallize in a monoclinic system (e.g., P2₁/c) based on analogs like methyl 4-hydroxy-3-methoxybenzoate .
- Refinement : Apply SHELXL for full-matrix least-squares refinement. Hydrogen bonding between the hydroxyl and nitro groups often stabilizes the lattice (O···O distance ~2.6 Å) .
- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions .
Q. How should researchers address contradictions between experimental data and computational predictions for this compound?
- Case Example : If NMR shows unexpected splitting (e.g., for the aromatic protons), consider:
- Validation : Cross-check computational (DFT) chemical shifts with experimental data using software like Gaussian or ADF .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
